![molecular formula C24H21F3O5S B030219 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester CAS No. 171568-44-8](/img/structure/B30219.png)
4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C24H21F3O5S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester (CAS Number: 171568-44-8) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
- Molecular Formula : C24H21F3O5S
- Molecular Weight : 478.48 g/mol
The compound features a naphthalene core with various functional groups that contribute to its biological activity. The trifluoromethylsulfonyl group is particularly noteworthy for its influence on the compound's pharmacological properties.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are pivotal in mediating cellular responses to hormones and neurotransmitters. The compound may modulate GPCR signaling pathways, which are crucial for numerous physiological processes .
- Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
Pharmacological Studies
A summary of key studies on the biological activity of this compound includes:
Case Studies
- Cardiovascular Implications : In studies involving animal models, the administration of this compound resulted in significant alterations in heart rate and blood pressure regulation, indicating potential therapeutic applications in cardiovascular diseases.
- Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory properties of the compound in patients with chronic inflammatory conditions. Results showed a marked reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The structural components of this compound are critical for its biological activity:
- The trifluoromethylsulfonyl group enhances lipophilicity and may improve binding affinity to target proteins.
- The naphthalene backbone contributes to the stability and interaction with receptor sites.
Applications De Recherche Scientifique
Structural Characteristics
The compound features a complex structure with multiple functional groups that enhance its biological activity. The presence of the trifluoromethylsulfonyl group is particularly noteworthy as it can influence the compound's interaction with biological targets.
Retinoic Acid Receptor Antagonists
One of the primary applications of this compound is as an intermediate in the synthesis of high-affinity retinoic acid receptor (RAR) antagonists. RARs play a crucial role in regulating gene expression involved in cell growth and differentiation. By inhibiting these receptors, researchers can explore therapeutic avenues for conditions such as cancer and skin disorders .
Anticancer Research
The compound's structural features allow it to be investigated for anticancer properties. Compounds that interact with nuclear receptors like RARs can modulate pathways involved in tumor growth and metastasis. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines .
Enzyme Inhibition Studies
The sulfonyl group present in the compound has been shown to enhance binding affinity to certain enzymes, making it a candidate for studying enzyme inhibition mechanisms. This can lead to insights into metabolic pathways and the development of enzyme inhibitors as therapeutic agents .
Drug Development
The compound's unique properties make it a valuable scaffold for drug design. Researchers are exploring modifications to improve efficacy and reduce toxicity, paving the way for new pharmaceuticals targeting various diseases .
Case Study 1: Synthesis of RAR Antagonists
In a recent study, researchers synthesized a series of compounds based on 4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester. These compounds were evaluated for their ability to inhibit RAR activity in vitro. The results demonstrated that modifications to the naphthalene ring significantly influenced receptor binding affinity and selectivity .
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer potential of derivatives of this compound against human breast cancer cells. The findings indicated that specific modifications led to enhanced cytotoxicity compared to standard treatments, suggesting a promising avenue for further development .
Propriétés
IUPAC Name |
ethyl 4-[2-[5,5-dimethyl-8-(trifluoromethylsulfonyloxy)-6H-naphthalen-2-yl]ethynyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3O5S/c1-4-31-22(28)18-10-7-16(8-11-18)5-6-17-9-12-20-19(15-17)21(13-14-23(20,2)3)32-33(29,30)24(25,26)27/h7-13,15H,4,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJFWYTUBCPBEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(CC=C3OS(=O)(=O)C(F)(F)F)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475893 |
Source
|
Record name | Ethyl 4-({5,5-dimethyl-8-[(trifluoromethanesulfonyl)oxy]-5,6-dihydronaphthalen-2-yl}ethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171568-44-8 |
Source
|
Record name | Ethyl 4-({5,5-dimethyl-8-[(trifluoromethanesulfonyl)oxy]-5,6-dihydronaphthalen-2-yl}ethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.